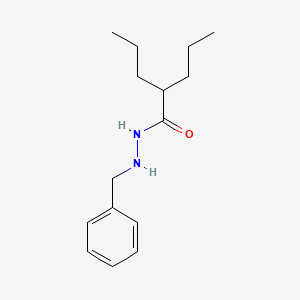
N'-benzyl-2-propylpentanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzyl-2-propylpentanehydrazide is an organic compound that belongs to the class of hydrazides Hydrazides are characterized by the presence of the functional group -CONHNH2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-benzyl-2-propylpentanehydrazide typically involves the reaction of benzylhydrazine with 2-propylpentanoyl chloride. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at a low temperature, usually around 0°C to 5°C, to control the exothermic nature of the reaction. After the addition of the acyl chloride, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of N’-benzyl-2-propylpentanehydrazide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates. Purification of the product is typically achieved through recrystallization or chromatographic techniques.
Types of Reactions:
Oxidation: N’-benzyl-2-propylpentanehydrazide can undergo oxidation reactions, where the hydrazide group is oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products, depending on the reducing agent used.
Substitution: N’-benzyl-2-propylpentanehydrazide can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Azides or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-benzyl-2-propylpentanehydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N’-benzyl-2-propylpentanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors.
Comparison with Similar Compounds
- N’-benzyl-2-propylbutanehydrazide
- N’-benzyl-2-propylhexanehydrazide
- N’-benzyl-2-propylheptanehydrazide
Comparison: N’-benzyl-2-propylpentanehydrazide is unique due to its specific chain length and substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as solubility, stability, and bioavailability. These differences can make it more suitable for certain applications, such as drug development or biochemical research.
Properties
CAS No. |
38078-04-5 |
|---|---|
Molecular Formula |
C15H24N2O |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
N'-benzyl-2-propylpentanehydrazide |
InChI |
InChI=1S/C15H24N2O/c1-3-8-14(9-4-2)15(18)17-16-12-13-10-6-5-7-11-13/h5-7,10-11,14,16H,3-4,8-9,12H2,1-2H3,(H,17,18) |
InChI Key |
HLGDOXDACWERMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NNCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




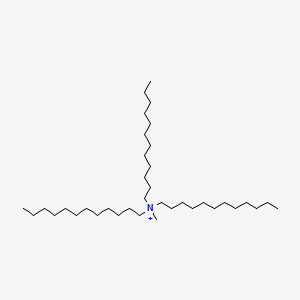
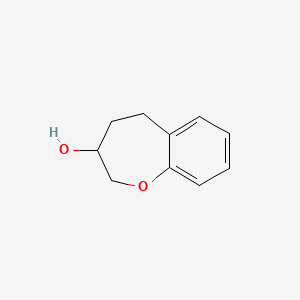
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
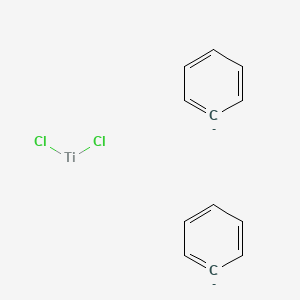
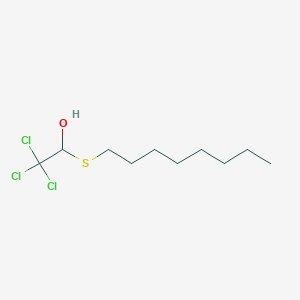
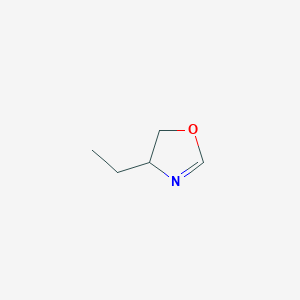
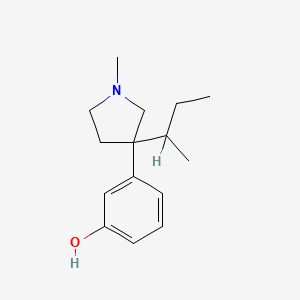
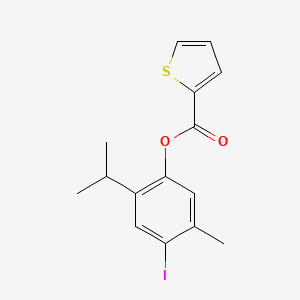
![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)docosan-1-one](/img/structure/B14666991.png)
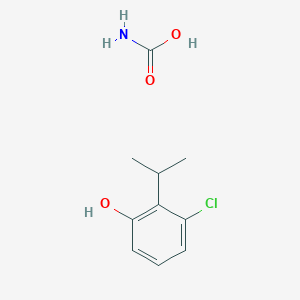
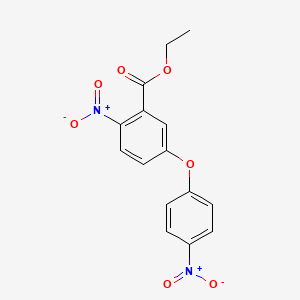
![5-[2,6-Dichloro-3-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B14667011.png)
